REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:4]=1[CH2:5][NH:6][C:7](=[O:9])[CH3:8].[H][H]>[Pd].C(O)C>[C:7]([NH:6][CH2:5][C:4]1[CH:10]=[C:11]([CH:12]=[CH:13][C:3]=1[O:2][CH3:1])[NH2:14])(=[O:9])[CH3:8]
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Name
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N-(2-Methoxy-5-nitrobenzyl)acetamide
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Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=C(CNC(C)=O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was hydrogenated at room temperature under 104 tms
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Type
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FILTRATION
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Details
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The reaction was filtered through celite
|
Type
|
DISTILLATION
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Details
|
the ethanol distilled from the filtrate
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC=1C=C(N)C=CC1OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |